molecular formula C8H9N3O B3029902 5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol CAS No. 82703-35-3

5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Cat. No. B3029902
CAS RN: 82703-35-3
M. Wt: 163.18
InChI Key: WDLIZNULNYTMOG-UHFFFAOYSA-N
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Description

5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a chemical compound that is used as a pharmaceutical intermediate . It is a colourless crystalline solid .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines has been explored in various studies. The methods are classified as Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions . In one study, 25 novel pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized based on molecular diversity .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C15H15N3O/c1-10-11(2)18(8-12-6-4-3-5-7-12)14-13(10)15(19)17-9-16-14/h3-7,9H,8H2,1-2H3,(H,16,17,19) .


Chemical Reactions Analysis

The chemical reactions involving pyrrolo[2,3-d]pyrimidines have been studied in various contexts. For instance, one study involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .


Physical And Chemical Properties Analysis

This compound is a colourless crystalline solid . It has a molecular weight of 253.3 .

Scientific Research Applications

5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol has been extensively studied for its potential applications in scientific research. In oncology, this compound has been shown to have anticancer properties by inhibiting the growth of cancer cells. In neurology, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been shown to modulate the immune response and may be useful in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is its relatively simple synthesis method, which allows for the production of large quantities of the compound. This compound is also relatively stable and can be stored for long periods without degradation. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments. This compound also has a relatively short half-life, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on 5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol. One area of research is the development of more effective synthesis methods for this compound and its derivatives. Another area of research is the identification of the specific enzymes and signaling pathways that are targeted by this compound, which could lead to the development of more targeted therapies. Additionally, further studies are needed to explore the potential applications of this compound in other fields, such as cardiovascular disease and diabetes.

properties

IUPAC Name

5,6-dimethyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-4-5(2)11-7-6(4)8(12)10-3-9-7/h3H,1-2H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLIZNULNYTMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C(=O)NC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40516074
Record name 5,6-Dimethyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82703-35-3
Record name 5,6-Dimethyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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